“1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside” is a derivative of ribose, a type of sugar that is an essential component of certain crucial biomolecules, including RNA and various cofactors . It is a β-D-ribofuranoside, which are commonly found in living organisms both in the form of N- and O-glycosides .
A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose is described. The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents .
Based on the 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified . The 3E-like and 2E-like conformations are assigned to ribonucleosides without the 2,3-O-isopropylidene group .
The 1H NMR spectra of alkyl 2,3-O-isopropylidene-β-D-ribofuranosides are identical in terms of the coupling constants of the furanose ring protons . Solvolysis of benzyl 5-O-p-bromophenylsulphonyl-2,3-O-isopropylidene-β-D-ribofuranoside in 50% aqueous methanol-sodium acetate yielded principally benzyl 2,3-O-isopropylidene-β-D-ribofuranoside .
The 1H NMR spectra of alkyl 2,3-O-isopropylidene-β-D-ribofuranosides are identical in terms of the coupling constants of the furanose ring protons . These are found to be very distinctive .
1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose is a synthetic derivative of D-ribose, a naturally occurring sugar that plays a crucial role in cellular metabolism and energy production. The compound is characterized by the presence of acetyl and isopropylidene protective groups, which enhance its stability and alter its reactivity compared to D-ribose. Its chemical structure allows it to mimic ribonucleosides, making it valuable in biochemical research and potential therapeutic applications.
This compound is classified as a carbohydrate, specifically a ribofuranoside. It belongs to the category of protected sugars, which are essential in organic synthesis for the development of nucleosides and other bioactive compounds.
The synthesis of 1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose generally involves two main steps: protection of hydroxyl groups and acetylation.
The reaction conditions are critical for achieving high yields. Typically, the reaction is performed under anhydrous conditions to prevent hydrolysis of the acetal group. The use of solvents like dichloromethane or methanol is common during extraction and purification processes.
The molecular formula for 1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose is C₁₁H₁₄O₇. Its structure features:
The compound has a molecular weight of approximately 258.23 g/mol. Its structural representation can be visualized through chemical drawing software or databases that provide 3D models for further analysis.
1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose can undergo several chemical reactions:
1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose mimics natural ribonucleosides due to its structural similarity. It interacts with enzymes such as ribonucleases and glycosidases that recognize ribose moieties.
The binding interactions are influenced by the protective groups; for instance, the acetyl groups can enhance binding affinity while preventing premature degradation. This mechanism allows it to modulate various cellular processes including gene expression and metabolism.
1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose has several scientific uses:
This compound's unique properties make it a valuable tool in both academic research and potential pharmaceutical applications.
1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose (CAS 141979-56-8) is a strategically protected ribofuranose derivative that occupies a pivotal position in synthetic carbohydrate chemistry. Characterized by the molecular formula C₁₂H₁₈O₇ and a molecular weight of 274.27 g/mol, this compound exemplifies the sophisticated application of orthogonal protecting group strategies for the controlled manipulation of sugar reactivity [1] [3] [9]. Its structure features an isopropylidene acetal spanning the 2,3-cis-diol system of the ribose ring, effectively converting those hydroxyls into a rigid bicyclic system, while acetyl groups cap the anomeric (C1) and primary (C5) hydroxyl positions [1] [8]. This specific protection pattern renders the molecule indispensable for the regioselective synthesis of complex glycoconjugates, nucleosides, and modified carbohydrates where precise control over hydroxyl group reactivity is paramount. Its role extends beyond mere protection, actively influencing stereochemical outcomes in glycosidic bond formation and enabling access to structurally diverse ribose-derived building blocks critical for chemical biology and medicinal chemistry research [1] [5].
The functional significance of 1,5-di-O-acetyl-2,3-isopropylidene-D-ribose stems directly from its meticulously engineered protection profile, designed to achieve orthogonal deprotection and differential reactivity:
Table 1: Physicochemical Properties of 1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose
| Property | Value | Source/Calculation Method |
|---|---|---|
| CAS Registry Number | 141979-56-8 | [1] [3] [9] |
| Molecular Formula | C₁₂H₁₈O₇ | [1] [3] [9] |
| Molecular Weight | 274.27 g/mol | [1] [3] [9] |
| Exact Mass | 274.1053 g/mol | [9] |
| SMILES | CC(=O)OC[C@H]1OC(OC(=O)C)[C@@H]2OC(C)(C)O[C@H]12 | [3] [9] |
| InChI | InChI=1S/C12H18O7/c1-6(13)15-5-8-9-10(19-12(3,4)18-9)11(17-8)16-7(2)14/h8-11H,5H2,1-4H3 | [3] [9] |
| Density (Calcd.) | 1.262 g/cm³ | [9] |
| Boiling Point (Calcd.) | 339.3 °C at 760 mmHg | [9] |
| Flash Point (Calcd.) | 147.5 °C | [9] |
| Refractive Index (Calcd.) | 1.486 | [9] |
| Storage Temperature | +4°C | [3] |
This strategic combination of protecting groups achieves several critical functions simultaneously:
The development of 1,5-di-O-acetyl-2,3-isopropylidene-D-ribose is intrinsically linked to the broader evolution of protecting group strategies and glycosylation methodologies in carbohydrate chemistry. Its historical context stems from foundational work:
Table 2: Key Protected Ribose Intermediates in the Synthesis of 1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose
| Compound Name | CAS Number | Molecular Formula | Role in Synthetic Pathway |
|---|---|---|---|
| D-Ribose | 50-69-1 | C₅H₁₀O₅ | Natural monosaccharide starting material. |
| 2,3-O-Isopropylidene-D-ribofuranose | 67814-68-0 | C₈H₁₄O₅ | Key intermediate with C2/C3 diol protected as cyclic acetal. |
| 1,5-Di-O-acetyl-2,3-O-isopropylidene-β-D-ribofuranose | 62410-12-2 | C₁₂H₁₈O₇ | Final compound, β-anomer specified. [4] |
| 1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose | 141979-56-8 | C₁₂H₁₈O₇ | Common commercial designation, often mixture or β-anomer dominant. [1] [3] [9] |
1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose excels as a glycosyl donor due to the precise control its protecting groups exert over reactivity and stereochemistry:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2